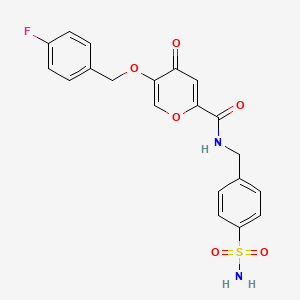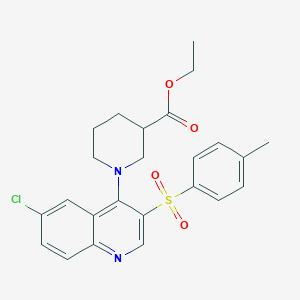
1-(6-氯-3-甲苯磺酰基喹啉-4-基)哌啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar quinoline derivatives are discussed, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Similarly, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is synthesized using a Gould-Jacobs reaction under microwave-assistance with aluminium metal as a catalyst . These methods highlight the use of different catalysts and conditions to achieve the desired quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The derivatives often contain additional substituents, such as halogens, ester groups, and tosyl groups, which can influence the chemical properties and reactivity of the compound. The structure of these compounds is typically confirmed using techniques such as NMR spectrometry .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including ether synthesis, ester hydrolysis, and intramolecular cyclization. For example, the poly-functionalized quinoline derivative mentioned in paper is used in Williamson ether synthesis followed by in situ ester hydrolysis to yield bis(aroxymethyl)quinoline-3-carboxylic acids. Additionally, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves chlorination, deacetylation, and intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as melting point, solubility, and reactivity. For instance, the melting point and NMR spectrometry are used to determine the structure and confirm the identity of synthesized quinoline derivatives . The presence of electron-withdrawing or electron-donating groups can also impact the chemical behavior of these compounds in reactions.
科学研究应用
复杂有机分子的合成
研究表明,1-(6-氯-3-甲苯磺酰基喹啉-4-基)哌啶-3-羧酸乙酯的衍生物可用于合成各种复杂的有机化合物。例如,据报道,5,8-二氨基取代的吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和嘧啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉的合成,证明了该化合物在创建具有潜在药理活性的新分子方面的效用 (Paronikyan 等,2016)。该合成涉及产生复杂结构的反应,突出了该化学物质在有机合成中的多功能性。
抗菌应用
另一个应用领域是抗菌剂的开发。例如,已经探索了抗菌性 6,7-和 7,8-二取代的 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸的构效关系,表明衍生物在创建有效抗菌化合物方面的潜力 (Koga 等,1980)。
催化和化学反应
1-(6-氯-3-甲苯磺酰基喹啉-4-基)哌啶-3-羧酸乙酯也与催化有关。研究记录了其在 [4 + 2] 环化反应中的作用,导致高度官能化的四氢吡啶的合成,这在开发药物和材料中至关重要 (Zhu 等,2003)。这突出了该化合物在促进复杂化学反应中的效用。
抗菌活性
此外,由衍生物合成的新型 2-氧代-2H-硒代吡喃并[2,3-b]喹啉-3-羧酸乙酯显示出有希望的抗菌活性,强调了 1-(6-氯-3-甲苯磺酰基喹啉-4-基)哌啶-3-羧酸乙酯在促成新型抗菌剂方面的潜力 (Nandeshwarappa 等,2020)。
属性
IUPAC Name |
ethyl 1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEVXIAKQZRUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-tosylquinolin-4-yl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

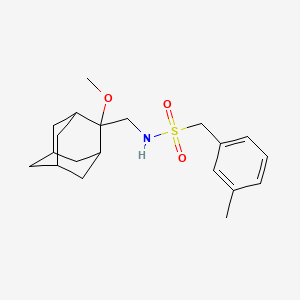

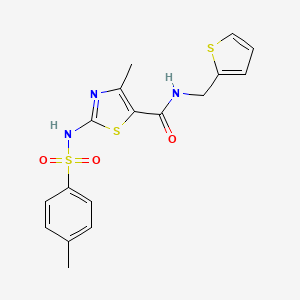
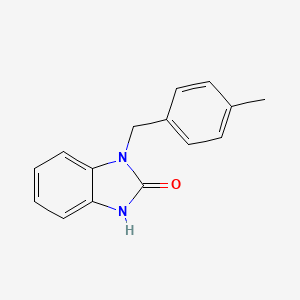
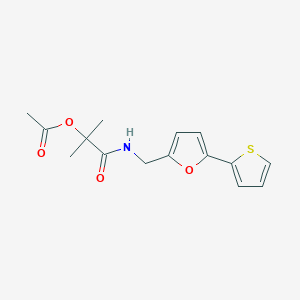
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
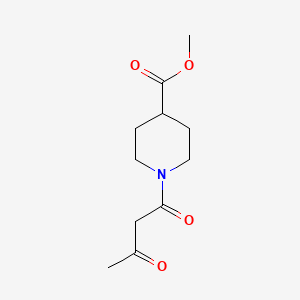
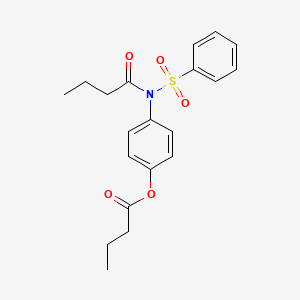
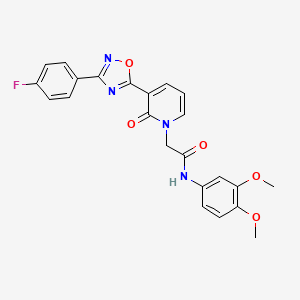
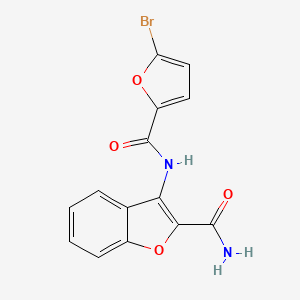
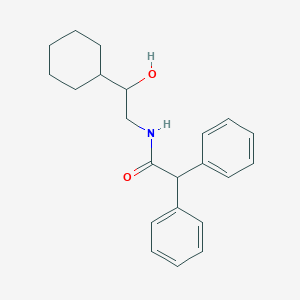
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
